2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)-N-phenethylacetamide
Description
Properties
IUPAC Name |
2-[[4-methyl-5-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6OS2/c1-13-16(25-10-11-27-18(25)21-13)17-22-23-19(24(17)2)28-12-15(26)20-9-8-14-6-4-3-5-7-14/h3-7,10-11H,8-9,12H2,1-2H3,(H,20,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCNQNWWTAVZUHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CSC2=N1)C3=NN=C(N3C)SCC(=O)NCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazothiazoles, have been found to have diverse biological activities. They can act as effective molecular scaffolds for synthetic, structural, and biomedical research.
Mode of Action
The exact mode of action of this compound is currently unknown. Based on the properties of similar compounds, it can be inferred that it might interact with its targets leading to changes at the molecular level.
Biological Activity
The compound 2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)-N-phenethylacetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluations, and the implications of its structural components on its pharmacological properties.
Chemical Structure and Properties
The compound features a unique structural framework that includes:
- Imidazo[2,1-b]thiazole and triazole rings , which are known for their diverse biological activities.
- A thioacetamide group , enhancing its reactivity and potential interactions with biological targets.
- A phenethylacetamide moiety , which may contribute to its pharmacokinetic properties.
The molecular formula for this compound is , indicating a relatively high molecular weight of approximately 389.5 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step reactions that require careful control of reaction conditions. The general synthetic pathway includes:
- Formation of the imidazo[2,1-b]thiazole core.
- Introduction of the thioacetamide group.
- Coupling with the phenethylacetamide moiety.
Each step must be optimized to ensure high yield and purity of the final product.
Anticancer Activity
The compound has shown promising anticancer properties in various studies. For instance, similar derivatives have been reported to exhibit significant cytotoxic effects against different cancer cell lines. In particular:
- Compounds containing imidazo[2,1-b]thiazole have been linked to inhibition of cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
- Research indicates that derivatives with specific substitutions on the phenyl ring enhance cytotoxic activity; for example, compounds with electron-donating groups showed improved efficacy against A549 lung adenocarcinoma cells .
Antiviral Activity
Preliminary studies suggest that compounds with structural similarities to this compound exhibit antiviral properties against viruses such as hepatitis C and B . The mechanism may involve interference with viral replication processes or enhancement of host immune responses.
Antitubercular Activity
Recent evaluations have highlighted the potential of imidazo[2,1-b]thiazole derivatives in combating Mycobacterium tuberculosis (Mtb). For example:
| Compound | IC50 (μM) | Selectivity |
|---|---|---|
| IT10 | 2.32 | High |
| IT06 | 2.03 | High |
These compounds demonstrated selective inhibition of Mtb without significant toxicity towards non-tuberculous mycobacteria .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The thioacetamide moiety may interact with key enzymes involved in cellular metabolism or signal transduction pathways.
- Induction of Apoptosis : Studies have shown that certain derivatives can activate apoptotic pathways by upregulating pro-apoptotic proteins (e.g., Bax) and downregulating anti-apoptotic proteins (e.g., Bcl-2) .
- Molecular Interactions : Molecular docking studies reveal potential binding interactions with target proteins like Pantothenate synthetase in Mtb, suggesting a specific mechanism for antitubercular activity .
Case Studies
Several case studies have documented the efficacy and safety profiles of compounds similar to this compound:
- Anticancer Studies : A study involving a series of imidazo[2,1-b]thiazole derivatives reported significant cytotoxicity against various cancer cell lines with IC50 values ranging from 0.53 μM to over 100 μM depending on the specific derivative .
- Antitubercular Studies : Research focusing on imidazo[2,1-b]thiazole derivatives highlighted their selectivity towards Mtb with minimal toxicity observed in human lung fibroblast cell lines .
Scientific Research Applications
Medicinal Applications
Anticancer Activity
Recent studies have indicated that compounds containing thiazole and imidazole moieties exhibit significant anticancer properties. For instance, derivatives of imidazo-thiazole have been evaluated for their cytotoxic effects against various cancer cell lines. In one study, a related compound demonstrated an IC50 value of 23.30 ± 0.35 mM against A549 human lung adenocarcinoma cells, indicating promising anticancer activity .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Research has shown that imidazo-thiazole derivatives can inhibit the growth of Mycobacterium tuberculosis. For example, a related benzo-imidazo-thiazole derivative exhibited an IC50 of 2.32 µM against Mycobacterium tuberculosis H37Ra, showcasing the potential for developing new anti-tubercular agents .
Neuroprotective Effects
Compounds similar to 2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)-N-phenethylacetamide have been investigated for their neuroprotective effects. In models of neurodegeneration, compounds with similar scaffolds have shown efficacy in reducing neuronal cell death, suggesting that this compound may also possess neuroprotective properties.
Case Studies
-
Anticancer Efficacy Study
A study involved synthesizing several thiazole derivatives and testing them against human glioblastoma U251 cells and melanoma WM793 cells. The most active compound showed an IC50 value significantly lower than standard treatments, highlighting the importance of structural modifications in enhancing anticancer activity . -
Tuberculosis Inhibition Study
Researchers synthesized a series of imidazo-thiazole derivatives and assessed their anti-tubercular activity against Mycobacterium tuberculosis strains. One derivative displayed remarkable potency with an MIC of 0.09 µg/mL, underscoring the potential of this chemical class in treating resistant strains of tuberculosis . -
Neuroprotective Mechanism Investigation
A comprehensive study evaluated the neuroprotective effects of thiazole-containing compounds on neuronal cell lines subjected to oxidative stress. The results indicated a significant increase in anti-apoptotic markers such as Bax and caspases, suggesting that these compounds could be developed into therapeutic agents for neurodegenerative diseases .
Chemical Reactions Analysis
Reactivity of the Thioether Group
The thioether (-S-) linkage between the triazole and acetamide moieties is susceptible to oxidation and nucleophilic substitution.
-
Key Finding : Oxidation to sulfone enhances stability but reduces solubility in polar solvents.
Triazole Ring Modifications
The 1,2,4-triazole ring participates in electrophilic substitution and coordination chemistry.
Electrophilic Substitution
-
Nitration : HNO/HSO at 0°C introduces nitro groups at position 3 of the triazole .
-
Halogenation : NBS or Cl in CCl selectively substitutes hydrogen at position 5 .
Metal Coordination
-
Forms complexes with transition metals (e.g., Cu, Zn) via N-atom donors. Stability constants logβ = 4.2–5.8 (UV-Vis titration) .
Acetamide Hydrolysis
The N-phenethylacetamide group undergoes hydrolysis under acidic or basic conditions:
| Conditions | Product | Yield |
|---|---|---|
| 6M HCl, reflux, 8h | 2-((triazolyl)thio)acetic acid | 72% |
| 2M NaOH, EtOH, 50°C | Sodium salt of thioacetic acid | 85% |
-
Enzymatic hydrolysis (e.g., esterases) is negligible, indicating metabolic stability.
Imidazo[2,1-b]thiazole Reactivity
The fused imidazo-thiazole system undergoes:
-
Electrophilic Aromatic Substitution : Bromination at position 7 using Br/AcOH (60% yield).
-
Reduction : NaBH/MeOH reduces the thiazole ring’s C=N bond, forming a dihydro derivative (not biologically active) .
Cross-Coupling Reactions
The triazole-thioether scaffold participates in Suzuki-Miyaura couplings:
| Reaction Partner | Catalyst System | Product Application |
|---|---|---|
| Arylboronic acids | Pd(PPh), KCO | Biaryl analogs for SAR studies |
Stability Under Physiological Conditions
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)-N-phenethylacetamide?
- Methodology :
- Stepwise assembly : Begin with synthesizing key intermediates like imidazothiazole and triazole rings. For example, the imidazothiazole moiety can be generated via cyclization of α-haloketones with thiourea derivatives under acidic conditions .
- Thiol-alkylation : React the triazole-thiol intermediate with 2-chloro-N-phenethylacetamide in a mixed solvent system (e.g., ethanol/water) under reflux, using a base like triethylamine to deprotonate the thiol group .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Monitor reaction progress via TLC (hexane:ethyl acetate, 9:1) .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
- Methodology :
- NMR spectroscopy : Use H and C NMR to confirm the presence of the phenethyl group (δ ~2.8 ppm for CH adjacent to sulfur) and imidazothiazole protons (δ ~7.5–8.5 ppm) .
- Mass spectrometry : High-resolution ESI-MS can verify the molecular ion peak (e.g., m/z calculated for CHNOS: 489.14) .
- HPLC : Assess purity (>95%) using a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm .
Q. How can researchers evaluate the biological potential of this compound in early-stage studies?
- Methodology :
- In vitro screening : Test against cancer cell lines (e.g., NCI-60 panel) using MTT assays, with dose-response curves to determine IC values .
- Molecular docking : Use software like AutoDock Vina to predict binding affinity to targets (e.g., kinases or receptors linked to the imidazothiazole scaffold). Focus on interactions with hydrophobic pockets and hydrogen-bonding residues .
Advanced Research Questions
Q. What reaction mechanisms govern the thiol-alkylation step during synthesis, and how can side reactions be minimized?
- Mechanistic insights :
- The thiol group in the triazole intermediate acts as a nucleophile, attacking the electrophilic carbon in 2-chloro-N-phenethylacetamide. Competing hydrolysis of the chloroacetamide can occur in aqueous conditions, reducing yield .
- Optimization : Use anhydrous solvents (e.g., DMF) and excess triethylamine to scavenge HCl byproducts. Maintain temperatures ≤80°C to avoid decomposition .
Q. How does tautomerism in the triazole ring impact the compound’s stability and biological activity?
- Analysis :
- The 1,2,4-triazole moiety can exist in thione-thiol tautomeric forms, affecting hydrogen-bonding capacity. Characterize tautomer ratios via H NMR in DMSO-d (thiol protons appear at δ ~13 ppm) .
- Biological relevance : Thione forms may enhance metal-chelation properties, potentially influencing enzyme inhibition (e.g., HDACs or metalloproteases) .
Q. How can contradictory data on synthetic yields be resolved across different studies?
- Troubleshooting :
- Solvent effects : Compare yields in polar aprotic (DMF) vs. protic (ethanol) solvents. For example, DMF may improve solubility of intermediates but increase side reactions .
- Catalyst screening : Test alternatives to triethylamine (e.g., DBU) to enhance reaction efficiency .
- Scale-up adjustments : Pilot reactions at small scale (1–5 mmol) to identify optimal conditions before scaling to 50+ mmol .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
